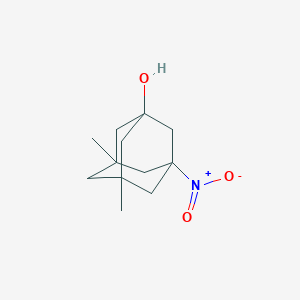
3,5-Dimethyl-7-nitroadamantan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-7-nitroadamantan-1-ol: is a chemical compound with the molecular formula C12H19NO3 and a molecular weight of 225.28 g/mol . It is also known by its systematic name, (1s,3R,5S,7r)-3,5-dimethyl-7-nitroadamantan-1-ol . This compound is part of the adamantane family, which is characterized by a tricyclic structure that provides unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-7-nitroadamantan-1-ol typically involves the nitration of 3,5-dimethyladamantan-1-ol. One common method includes the reaction of 1,3-dimethyladamantane with bromotrichloromethane and water in the presence of manganese salts and complexes . This reaction yields 3,5-dimethyladamantan-1-ol, which can then be nitrated to form this compound .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dimethyl-7-nitroadamantan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted adamantane derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyl-7-nitroadamantan-1-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,5-Dimethyl-7-nitroadamantan-1-ol involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The adamantane core provides structural stability and can interact with various biological targets .
Vergleich Mit ähnlichen Verbindungen
- 1-Nitro-7-Hydroxy-3,5-dimethyladamantane
- 1-Amino-3-Hydroxyadamantane
- 1-Adamantanemethanol
- 2-Hydroxyadamantane
Comparison: 3,5-Dimethyl-7-nitroadamantan-1-ol is unique due to its specific substitution pattern on the adamantane core. The presence of both methyl and nitro groups at specific positions provides distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C12H19NO3 |
|---|---|
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
3,5-dimethyl-7-nitroadamantan-1-ol |
InChI |
InChI=1S/C12H19NO3/c1-9-3-10(2)5-11(4-9,13(15)16)8-12(14,6-9)7-10/h14H,3-8H2,1-2H3 |
InChI-Schlüssel |
ZKRLSFWMHYKXNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)O)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















